GANT61 - 500579-04-4

GANT61

Catalog Number: EVT-268992
CAS Number: 500579-04-4
Molecular Formula: C27H35N5
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GANT61 (2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline) is a synthetic small molecule that has gained prominence in scientific research for its role as a specific inhibitor of the Hedgehog (HH) signaling pathway. [, , ] Specifically, GANT61 targets the GLI transcription factors (GLI1 and GLI2), which are downstream effectors of the HH pathway. [, , , ] The HH pathway plays a crucial role in embryonic development, tissue patterning, and cell differentiation, but its aberrant activation has been implicated in the development and progression of various cancers. [, , , ] Therefore, inhibiting the HH pathway, particularly at the level of GLI transcription factors, presents a promising strategy for cancer therapy. [, , , , ]

Synthesis Analysis

The synthesis of GANT61 involves a multi-step process that begins with the reaction of 2-(dimethylamino)benzaldehyde with 1,3-diaminopropane. [, ] This reaction yields an intermediate imine, which is then reacted with 2-chloro-4-pyridinecarboxaldehyde to form the diazinane ring. [, ] The final step involves the addition of N,N-dimethylaniline to the diazinane ring, resulting in the formation of GANT61. [, ]

Molecular Structure Analysis

GANT61 is a hexahydropyrimidine derivative with a molecular weight of 403.55 g/mol. [, ] Its structure consists of a diazinane ring core with two substituted phenyl rings and a pyridyl ring attached. [, ] The two phenyl rings each have a dimethylamino substituent, while the pyridyl ring is directly attached to the diazinane core. [, ] This specific structural configuration allows GANT61 to selectively bind to GLI transcription factors and disrupt their function. [, ]

Mechanism of Action

GANT61 acts as a direct inhibitor of GLI transcription factors, specifically targeting GLI1 and GLI2. [, , , , , ] It binds to the GLI proteins within the groove between zinc fingers 2 and 3, interfering with their ability to bind to DNA and activate target gene transcription. [, ] This inhibition of GLI-mediated transcription leads to a downstream cascade of effects, including cell cycle arrest, apoptosis, and the suppression of tumor growth. [, , , , , , ] Notably, GANT61's mechanism of action is distinct from that of cyclopamine, a SMO inhibitor, which targets an upstream component of the HH pathway. [, , , ]

Physical and Chemical Properties Analysis

GANT61 is a solid at room temperature and has a relatively low water solubility. [, ] Its partition coefficient (LogP) indicates a moderate lipophilicity, which can influence its cellular uptake and distribution. [, ] These physicochemical properties can impact its efficacy in experimental settings and highlight the need for optimizing its delivery and formulation for therapeutic applications. [, ]

Applications

GANT61 has been extensively studied in various cancer models, demonstrating promising antitumor effects. [, , , , , , ]

  • Inhibition of Tumor Cell Growth: GANT61 has been shown to inhibit the proliferation and survival of various cancer cell lines, including colon carcinoma, [, , , ] medulloblastoma, [] rhabdomyosarcoma, [] T-cell lymphoma, [] and anaplastic thyroid carcinoma. [] This anti-proliferative effect is mediated through its ability to induce apoptosis, cell cycle arrest, and the suppression of critical oncogenes. [, , , , , ]

  • Targeting Cancer Stem Cells: GANT61 has demonstrated the ability to target cancer stem cells (CSCs), a subpopulation of cells within tumors responsible for tumor initiation, maintenance, and recurrence. [, ] By inhibiting the HH pathway, GANT61 can disrupt the self-renewal and differentiation capabilities of CSCs, contributing to a more durable and effective antitumor response. [, ]

  • Synergistic Effects with Other Therapies: GANT61 has shown synergistic effects when combined with other anticancer therapies, such as radiotherapy and chemotherapy. [, , ] These combinatorial approaches can enhance the efficacy of treatment and potentially overcome drug resistance, highlighting its potential for developing novel therapeutic strategies. [, , ]

  • Mechanistic Studies of HH Signaling: GANT61 serves as a valuable tool for dissecting the molecular mechanisms underlying HH signaling and its role in cancer development and progression. [, , , , ] By selectively inhibiting GLI transcription factors, researchers can gain insights into the specific downstream targets and pathways regulated by the HH pathway in various cancer contexts. [, , , , ]

Future Directions
  • Optimization of GANT61 Derivatives: Given the limitations associated with GANT61's chemical stability and pharmacokinetic properties, future research could focus on developing GANT61 derivatives with improved potency, stability, and bioavailability. [] This could involve exploring structural modifications to enhance its pharmacological profile and facilitate its translation into clinical settings.

  • Clinical Development and Evaluation: While GANT61 has shown promising preclinical activity, further research is needed to assess its safety, efficacy, and potential clinical applications. [, ] This would involve conducting clinical trials to evaluate its therapeutic potential in various cancer types, either as a single agent or in combination with existing therapies.

  • Understanding Resistance Mechanisms: Research into the mechanisms of resistance to GANT61 is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. [] This could involve studying the emergence of compensatory pathways, genetic alterations, or epigenetic modifications that contribute to GANT61 resistance.

  • Expanding Applications Beyond Cancer: The HH pathway has been implicated in other diseases beyond cancer, including developmental disorders and fibrotic conditions. [] Therefore, future research could explore the potential applications of GANT61 in these contexts, potentially paving the way for novel therapeutic interventions.

GANT61-A (aldehyde form of GANT61)

  • Compound Description: GANT61-A is a hydrolysis product of GANT61 and exists as an aldehyde. It lacks the biological activity against Hedgehog (Hh) signaling observed with GANT61. []
  • Relevance: GANT61-A is a degradation product of GANT61 and lacks the biological activity of GANT61, highlighting the importance of the intact GANT61 structure for its inhibitory effects on the Hh pathway. []

GANT61-D (diamine derivative of GANT61)

  • Compound Description: GANT61-D is a hydrolysis product of GANT61 and possesses biological activity against the Hh pathway by inhibiting Gli-mediated transcription. It represents the bioactive form of GANT61. []
  • Relevance: GANT61-D, a breakdown product of GANT61, retains the ability to inhibit the Hh pathway, specifically by inhibiting Gli-mediated transcription. This finding suggests that the diamine structure in GANT61-D is crucial for the inhibitory activity on GLI transcription factors. []

Cyclopamine

  • Compound Description: Cyclopamine is a naturally occurring small molecule that acts as a Smoothened (SMO) inhibitor, thereby blocking the Hedgehog (Hh) pathway upstream of GLI. [, , , ]
  • Relevance: Unlike GANT61, which directly targets GLI transcription factors, cyclopamine acts upstream in the Hh pathway by inhibiting SMO. In some studies, GANT61 exhibits stronger cytotoxic effects compared to cyclopamine in certain cancer cell lines, suggesting the potential advantages of targeting GLI directly. [, , , ]

CUR61414

  • Compound Description: CUR61414 is a synthetic small molecule antagonist of SMO, inhibiting the Hedgehog (Hh) pathway. []
  • Relevance: Similar to cyclopamine, CUR61414 inhibits the Hh pathway upstream of GLI by targeting SMO. This different mechanism of action highlights the possibility of targeting various points within the Hh pathway for therapeutic intervention. []

Vismodegib

  • Compound Description: Vismodegib is an orally available SMO inhibitor used in the clinic. Like cyclopamine, it blocks the Hedgehog (Hh) pathway upstream of GLI. []
  • Relevance: Vismodegib represents a clinically relevant SMO inhibitor, contrasting with GANT61, which directly targets GLI. The existence of clinically approved SMO inhibitors underscores the importance of the Hh pathway as a therapeutic target in cancer. []

SR38832

  • Compound Description: SR38832 is a novel GLI1 antagonist with improved pharmacokinetic properties and higher potency compared to GANT61. []
  • Relevance: SR38832 represents a promising lead compound for developing more clinically viable GLI inhibitors with enhanced pharmacokinetic profiles and increased potency compared to GANT61. []

Properties

CAS Number

500579-04-4

Product Name

GANT61

IUPAC Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline

Molecular Formula

C27H35N5

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3

InChI Key

KVQOGDQTWWCZFX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GANT61; GANT-61; GANT 61; NSC 136476.

Canonical SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.